
(2-Bromoethyl)(ethyl)methylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethyl)(ethyl)methylamine hydrobromide: is a chemical compound with the molecular formula C5H12Br2N. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. The compound is a white crystalline solid with a melting point of 170-173°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethyl)(ethyl)methylamine hydrobromide typically involves the reaction of (2-Bromoethyl)amine with ethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise temperature control to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (2-Bromoethyl)(ethyl)methylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted amines and alcohols.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
Chemistry: (2-Bromoethyl)(ethyl)methylamine hydrobromide is used as a building block in organic synthesis. It is employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is used in biochemical research to study the effects of alkylating agents on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. It serves as a precursor for the synthesis of compounds with potential pharmacological activities .
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. It is also used in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(ethyl)methylamine hydrobromide involves its ability to act as an alkylating agent. The compound can transfer its alkyl group to nucleophilic sites on target molecules, leading to the formation of covalent bonds. This alkylation process can modify the structure and function of the target molecules, affecting their biological activity .
Comparison with Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the ethyl and methyl groups.
2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopropylamine hydrobromide: Similar in structure but has a longer carbon chain.
Uniqueness: (2-Bromoethyl)(ethyl)methylamine hydrobromide is unique due to its specific combination of ethyl, methyl, and bromoethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C5H13Br2N |
|---|---|
Molecular Weight |
246.97 g/mol |
IUPAC Name |
2-bromo-N-ethyl-N-methylethanamine;hydrobromide |
InChI |
InChI=1S/C5H12BrN.BrH/c1-3-7(2)5-4-6;/h3-5H2,1-2H3;1H |
InChI Key |
DLDGDJPMLWXUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


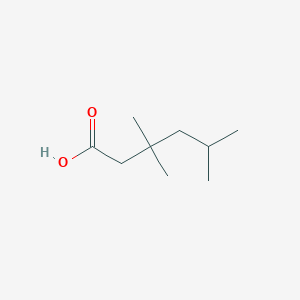
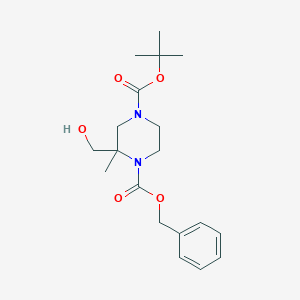
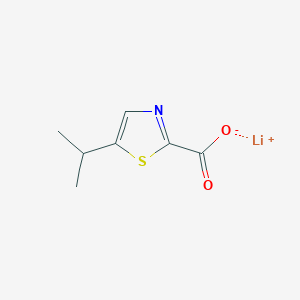
amine hydrochloride](/img/structure/B13499812.png)
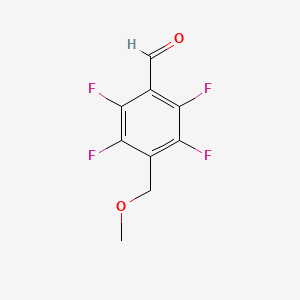
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)
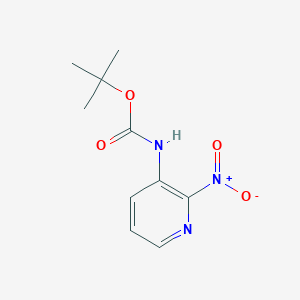

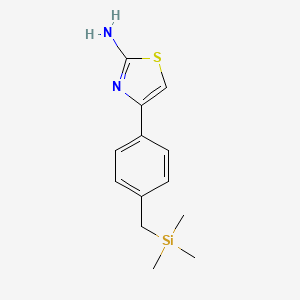
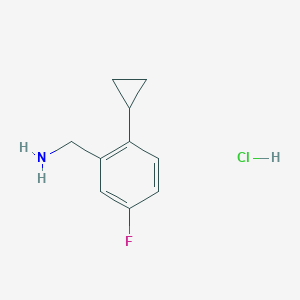

![3-(3-(Dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl)benzenesulfonyl fluoride](/img/structure/B13499854.png)

